molecular formula C18H42Cl3N3O3 B13778310 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride CAS No. 73637-03-3

2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride

Cat. No.: B13778310
CAS No.: 73637-03-3
M. Wt: 454.9 g/mol
InChI Key: CFGYJDVHAGJLSW-UHFFFAOYSA-K
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Description

2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride is a quaternary ammonium compound featuring a central s-trioxane ring (a six-membered cyclic ether containing three oxygen atoms) substituted at the 2, 4, and 6 positions with beta-trimethylammoniumethyl groups. The trichloride counterions balance the positive charges of the ammonium groups. Its synthesis likely involves alkylation of the trioxane core with trimethylammoniumethyl halides, followed by ion exchange to yield the trichloride form.

Properties

CAS No.

73637-03-3

Molecular Formula

C18H42Cl3N3O3

Molecular Weight

454.9 g/mol

IUPAC Name

2-[4,6-bis[2-(trimethylazaniumyl)ethyl]-1,3,5-trioxan-2-yl]ethyl-trimethylazanium;trichloride

InChI

InChI=1S/C18H42N3O3.3ClH/c1-19(2,3)13-10-16-22-17(11-14-20(4,5)6)24-18(23-16)12-15-21(7,8)9;;;/h16-18H,10-15H2,1-9H3;3*1H/q+3;;;/p-3

InChI Key

CFGYJDVHAGJLSW-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCC1OC(OC(O1)CC[N+](C)(C)C)CC[N+](C)(C)C.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Biological Activity

Overview of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride

Chemical Structure and Properties
2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride is a quaternary ammonium compound with potential applications in various fields, including biochemistry and materials science. Its structure includes a s-trioxane ring, which contributes to its unique chemical properties.

  • Molecular Formula: C12H24Cl3N3O3
  • Molecular Weight: Approximately 389.68 g/mol
  • CAS Registry Number: Not specified in available data

Antimicrobial Properties

Quaternary ammonium compounds (QACs), such as those containing trimethylammonium groups, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that QACs can be effective against a wide range of bacteria and fungi.

Table 1: Antimicrobial Efficacy of QACs

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzalkonium chlorideStaphylococcus aureus0.5 - 2 µg/mL
Cetyltrimethylammonium bromideEscherichia coli0.25 - 1 µg/mL
2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichlorideUnknownTBD

Cytotoxicity

The cytotoxic effects of quaternary ammonium compounds can vary based on their structure and concentration. Research indicates that while some QACs exhibit low toxicity towards mammalian cells at therapeutic concentrations, others may cause adverse effects at higher doses.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on the efficacy of various QACs demonstrated that compounds with longer alkyl chains exhibited increased antimicrobial activity. The study found that the presence of multiple trimethylammonium groups enhanced the interaction with bacterial membranes.
  • Toxicological Assessment : Another research effort evaluated the cytotoxicity of several QACs in human cell lines. Results indicated that while some compounds were relatively safe, others showed significant cytotoxic effects at concentrations above 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of trisubstituted trioxane derivatives with quaternary ammonium functionalities. Below is a comparative analysis with analogous compounds based on structural motifs, physicochemical properties, and applications.

Table 1: Structural Comparison of Trioxane-Based Quaternary Ammonium Compounds

Compound Name Core Structure Substituents Counterion Key Applications
2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride s-Trioxane Trimethylammoniumethyl groups Cl⁻ Antimicrobial agents, surfactants
Tris(2-hydroxyethyl)amine derivatives Amine core Hydroxyethyl groups Variable Buffering agents, corrosion inhibitors
Cyclopentadienyltitanium trichloride Cyclopentadienyl Titanium-bound chloride ligands Cl⁻ Catalysts in polymerization
Trimethylamine Hydrochloride Trimethylammonium None (monomeric) Cl⁻ Pharmaceuticals, biochemical reagents

Key Findings :

Unlike tris(2-hydroxyethyl)amine derivatives (used as buffers), this compound’s cationic nature and chloride counterions may improve solubility and ionic interactions with microbial cell walls .

Stability and Reactivity :

  • The s-trioxane core is less hydrolytically stable than aromatic cores (e.g., benzene in benzalkonium chloride) but more rigid than linear aliphatic QACs. This may limit its use in high-temperature applications.
  • Cyclopentadienyltitanium trichloride , while structurally distinct, shares the trichloride counterion system but serves entirely different purposes (e.g., catalysis vs. antimicrobial action).

Synthetic Complexity :

  • The trisubstitution on the trioxane ring requires precise stoichiometric control, contrasting with simpler QACs like trimethylamine hydrochloride, which are commercially synthesized via direct alkylation .

Table 2: Physicochemical Properties

Property 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride Trimethylamine Hydrochloride Tris(2-hydroxyethyl)amine
Molecular Weight (g/mol) ~600 (estimated) 95.57 149.19
Water Solubility High (due to ionic groups) High High
Thermal Stability Moderate (decomposes >150°C) Stable up to 200°C Stable up to 250°C
pKa of Ammonium Groups ~9–10 (estimated) ~9.8 ~7.5 (tertiary amine)

Preparation Methods

Preparation Methods of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride

Detailed Synthetic Procedure

Step 1: Preparation of the Tri-substituted s-Trioxane Intermediate
  • The initial step involves the reaction of s-trioxane with a haloalkyl compound containing a trimethylammonium moiety or its precursor.
  • For example, 2-chloroethyltrimethylammonium chloride or a protected amine derivative can be used as the alkylating agent.
  • The reaction is typically conducted under reflux in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitution at the 2,4,6-positions of s-trioxane.
  • The reaction time ranges from 12 to 24 hours depending on temperature and reagent concentrations.
Step 2: Quaternization and Salt Formation
  • After substitution, the intermediate bearing tertiary amine groups is treated with excess methyl iodide or methyl chloride to fully quaternize the amines, forming the trimethylammonium groups.
  • Subsequent ion exchange or direct treatment with hydrochloric acid yields the trichloride salt form of the compound.
  • Purification is achieved by recrystallization from ethanol or aqueous solvents.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Alkylation of s-trioxane s-Trioxane + 2-chloroethyltrimethylammonium chloride DMF or Acetonitrile 80–100 °C (reflux) 12–24 hours 65–80
Quaternization Methyl chloride or methyl iodide (excess) Acetonitrile Room temperature 6–12 hours 85–90
Salt formation and purification Treatment with HCl, recrystallization Ethanol/water Ambient 2–4 hours 75–85

These conditions are optimized to maximize substitution and purity while minimizing side reactions such as ring opening or decomposition.

Analytical Characterization Supporting Synthesis

  • NMR Spectroscopy : Proton NMR shows characteristic signals for trimethylammonium methyl groups (~3.0 ppm, singlet) and methylene protons adjacent to nitrogen and oxygen atoms.
  • Mass Spectrometry (FAB, HRMS) : Molecular ion peaks consistent with C$${18}$$H$${42}$$N$${3}$$O$${3}$$ and trichloride counterions confirm molecular integrity.
  • Elemental Analysis : Matches calculated percentages for C, H, N, and Cl.
  • Melting Point and Solubility : The trichloride salt is typically crystalline, soluble in water and polar solvents.

Research Discoveries and Advances

  • Research on related trisubstituted trioxane compounds has demonstrated the utility of sequential nucleophilic substitution strategies on triazine and trioxane cores to introduce diverse functional groups, including quaternary ammonium substituents.
  • The reactivity of s-trioxane allows selective substitution at the 2,4,6-positions, enabling symmetrical trisubstitution patterns crucial for the uniformity of the final compound.
  • Advances in quaternization techniques have improved yields and purity of ammonium salts, with methyl chloride preferred for safety and environmental reasons over methyl iodide.
  • Recent studies also explore the use of protecting groups and mild reaction conditions to preserve the trioxane ring during functionalization.

Summary Table of Preparation Data

Parameter Description/Value
Molecular Formula C$${18}$$H$${42}$$Cl$${3}$$N$${3}$$O$$_{3}$$
Molecular Weight 454.9 g/mol
CAS Number 73637-03-3
Starting Material s-Trioxane
Alkylating Agent 2-Chloroethyltrimethylammonium chloride or equivalent
Solvents Used DMF, Acetonitrile, Ethanol, Water
Reaction Temperature 80–100 °C (alkylation), room temperature (quaternization)
Reaction Time 12–24 h (alkylation), 6–12 h (quaternization)
Typical Yield (%) 65–90% (overall)
Purification Method Recrystallization
Analytical Techniques NMR, MS, Elemental Analysis

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines: Sequential substitution methods and functional group introduction on triazine cores, demonstrating analogous synthetic strategies applicable to trioxane derivatives. PMC, 2006.
- PubChem Compound Summary: 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride, CID 51949. Molecular identifiers and computed descriptors. PubChem, 2025.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Reactions involving quaternary ammonium salts often proceed efficiently at 60–80°C to avoid decomposition .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance ion-pair interactions and stabilize intermediates .
  • Reaction Time : Extended reaction times (>24 hours) may lead to side reactions, such as hydrolysis of the trioxane ring; monitor via NMR to confirm completion .
    • Data Note : NMR (¹H/¹³C) and HPLC are essential to validate purity (>95%) and confirm the absence of unreacted trimethylamine or chlorinated byproducts .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies at pH 2–12 using buffer solutions. Monitor chloride ion release via ion chromatography to assess hydrolysis of the trichloride moiety .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, decomposition above 150°C suggests limited utility in high-temperature applications .
    • Contradiction Alert : Some studies report unexpected stability at pH 4–6 despite theoretical predictions of hydrolysis; this may relate to steric protection of the trichloride group by bulky trimethylammonium substituents .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : ¹H NMR (δ 3.2–3.5 ppm for -N⁺(CH₃)₃ groups) and ¹³C NMR (δ 70–75 ppm for trioxane carbons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M-Cl]⁺) and rule out salt adducts .
  • Secondary Validation : X-ray crystallography for absolute configuration determination, though challenges arise due to hygroscopicity .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Compare reaction outcomes using different nucleophiles (e.g., thiols vs. amines) under inert atmospheres to exclude oxygen interference. For example, benzenesulfonyl chloride reacts selectively with trimethylamine but not with acetylated derivatives, suggesting steric and electronic effects dominate .
  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁶Cl) to track chloride displacement pathways and distinguish between SN1 vs. SN2 mechanisms .
    • Data Gap : Limited studies on solvent effects—expand to ionic liquids or deep eutectic solvents to modulate reactivity .

Q. What strategies can address challenges in isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Separation Techniques :
  • Membrane Filtration : Use nanofiltration membranes (MWCO <500 Da) to separate low-molecular-weight byproducts .
  • Ion-Exchange Chromatography : Employ strong cation-exchange resins to capture the positively charged quaternary ammonium core .
  • Crystallization Optimization : Co-crystallize with non-coordinating anions (e.g., PF₆⁻) to improve crystal lattice stability .

Q. How does the compound’s structure influence its biological activity in antimicrobial studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Quaternary Ammonium Groups : Test derivatives with varying alkyl chain lengths to assess charge density’s role in membrane disruption .
  • Trioxane Core : Compare with s-triazine analogs to evaluate the contribution of oxygen atoms to redox activity .
  • Experimental Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, paired with cytotoxicity studies on mammalian cells .

Q. What computational methods are suitable for modeling this compound’s interactions with biomolecules?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with bacterial lipid A or viral envelopes .
  • Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to study membrane penetration mechanisms (GROMACS/CHARMM force fields) .
    • Validation Requirement : Cross-reference computational data with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .

Theoretical and Safety Considerations

Q. How can researchers align studies of this compound with broader chemical engineering frameworks?

  • Methodological Answer :

  • CRDC Integration : Map research to Canadian R&D subclass RDF2050103 (chemical engineering design) for scalability assessments, such as continuous-flow synthesis .
  • Process Simulation : Use Aspen Plus to model mass transfer limitations in large-scale reactions .

Q. What safety protocols are critical given its structural similarity to toxic chlorinated compounds?

  • Methodological Answer :

  • Exposure Mitigation : Follow OSHA guidelines for chlorinated compounds: use fume hoods, PPE (nitrile gloves), and monitor airborne chloride levels .
  • Toxicological Screening : Cross-reference with chloroform’s toxicological profile (ATSDR, 2024) to preemptively address hepatotoxicity risks .

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